molecular formula C18H18N2O2S B4681799 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4681799
M. Wt: 326.4 g/mol
InChI Key: QDUDMTQFQPFOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is thought to act by inhibiting the activity of enzymes that are involved in DNA replication and cell division. This leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its unique structure. This makes it an interesting target for synthesis and investigation. Additionally, this compound has shown activity against cancer cells and other rapidly dividing cells, making it a useful tool for studying these types of cells. However, one limitation of using this compound is its moderate yield in synthesis, which may make it difficult to obtain large quantities for use in experiments.

Future Directions

There are several future directions for the study of 3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Additionally, this compound may be useful in the development of new antibiotics for the treatment of bacterial and fungal infections. Further studies are needed to explore these potential applications.

Scientific Research Applications

3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against cancer cells, and it may be useful in the development of new anticancer drugs. Additionally, this compound has been shown to have activity against bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-prop-2-enyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-9-20-12-19-17-16(18(20)21)15(11-23-17)13-5-7-14(8-6-13)22-10-4-2/h3,5-8,11-12H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUDMTQFQPFOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.